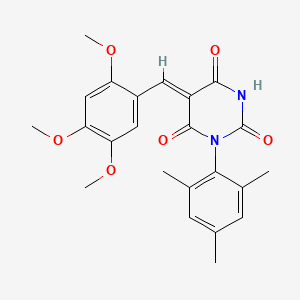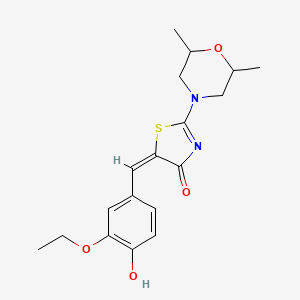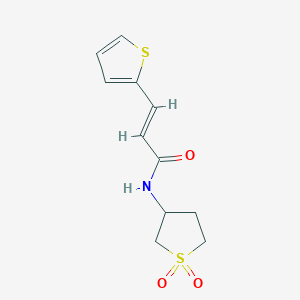
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MTT, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. MTT is a pyrimidine derivative that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the activity of enzymes involved in various biological processes. 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of several enzymes, including topoisomerase II, DNA polymerase, and tyrosinase. The inhibition of these enzymes leads to the disruption of various biological processes, including DNA replication and melanin synthesis.
Biochemical and Physiological Effects:
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. In cancer cells, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis by activating the caspase pathway. In melanocytes, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of tyrosinase, leading to a decrease in melanin synthesis. In addition, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its variable yield depending on the synthesis method used.
Orientations Futures
For 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of new drugs and the synthesis of new materials.
Méthodes De Synthèse
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using several methods, including the reaction of 4,6-dioxoheptanoic acid with mesityl oxide and 2,4,5-trimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 4,6-dioxoheptanoic acid with mesityl oxide and 2,4,5-trimethoxybenzaldehyde in the presence of a catalyst. The yield of 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the method used.
Applications De Recherche Scientifique
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold for the development of new drugs. In material science, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
(5Z)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-12-7-13(2)20(14(3)8-12)25-22(27)16(21(26)24-23(25)28)9-15-10-18(30-5)19(31-6)11-17(15)29-4/h7-11H,1-6H3,(H,24,26,28)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFCBONTDJDHZ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909743.png)
![2-methoxy-4-[(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B5909755.png)
![dimethyl 2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]succinate](/img/structure/B5909761.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)
![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)